molecular formula C17H18N2O B5794761 1-(2-Cyclopropylphenyl)-3-(3-methylphenyl)urea

1-(2-Cyclopropylphenyl)-3-(3-methylphenyl)urea

Cat. No.: B5794761
M. Wt: 266.34 g/mol
InChI Key: CQKRZYRIUMXDFM-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylphenyl)-3-(3-methylphenyl)urea is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropylphenyl)-3-(3-methylphenyl)urea typically involves the reaction of 2-cyclopropylphenyl isocyanate with 3-methylaniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylphenyl)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-Cyclopropylphenyl)-3-(3-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylphenyl)-3-(3-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Cyclopropylphenyl)-3-phenylurea
  • 1-(2-Cyclopropylphenyl)-3-(4-methylphenyl)urea
  • 1-(2-Cyclopropylphenyl)-3-(3-chlorophenyl)urea

Uniqueness

1-(2-Cyclopropylphenyl)-3-(3-methylphenyl)urea is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-cyclopropylphenyl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-5-4-6-14(11-12)18-17(20)19-16-8-3-2-7-15(16)13-9-10-13/h2-8,11,13H,9-10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKRZYRIUMXDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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